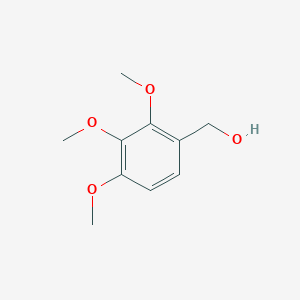

2,3,4-Trimethoxybenzyl alcohol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2,3,4-trimethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJVVEVPKPOLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)CO)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70992680 | |

| Record name | (2,3,4-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-96-3 | |

| Record name | 2,3,4-Trimethoxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3,4-Trimethoxyphenyl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071989963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3,4-Trimethoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70992680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trimethoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.315 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2,3,4-TRIMETHOXYPHENYL)METHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VSQ538Z5GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,4-Trimethoxybenzyl alcohol physical properties

An In-depth Technical Guide to the Physical Properties of 2,3,4-Trimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 71989-96-3). The information is curated for professionals in research and development, offering quantitative data, experimental methodologies, and logical workflows to support laboratory and developmental applications.

Core Physical and Chemical Properties

This compound is a substituted benzyl alcohol that serves as a valuable intermediate in organic synthesis. Its physical state is typically a liquid, described as a clear, colorless to pale yellow oil.[1]

Quantitative Data Summary

The following tables summarize the key physical properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2][3][4][5] |

| Molecular Weight | 198.22 g/mol | [2][3][4][5] |

| Physical Form | Liquid/Oil | [1][2] |

| Color | Clear Colourless to Pale Yellow | [1] |

| Density | 1.151 g/mL at 25 °C | [1][2] |

| Boiling Point | 105 °C at 25 mmHg | [1][2] |

| Refractive Index | n20/D 1.532 | [1][2] |

| Flash Point | >230 °F (>110 °C) | [1] |

Table 2: Solubility and Storage

| Property | Details | Source |

| Solubility | Soluble in Chloroform, Methanol | [1] |

| Storage Temperature | Room Temperature, Sealed in dry conditions | [1] |

Experimental Protocols for Property Determination

The following sections detail standardized experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of small quantities of liquid.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. At this temperature, a rapid and continuous stream of bubbles will emerge from a capillary tube submerged in the liquid.[6][7]

Apparatus:

-

Thiele tube or similar heating apparatus (e.g., oil bath on a hot plate)

-

Thermometer

-

Small test tube

-

Capillary tube, sealed at one end

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Add a few milliliters of this compound to the small test tube.[8][9]

-

Place the capillary tube into the test tube with the sealed end facing upwards.[6][8]

-

Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.[6]

-

Place the assembly into the Thiele tube containing heating oil, ensuring the sample is fully immersed.[7]

-

Observe the capillary tube. As the temperature rises, air will escape from the capillary.

-

When a continuous and rapid stream of bubbles emerges from the open end of the capillary tube, remove the heat source.[6][7]

-

Allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[6] Record this temperature.

Determination of Density

Principle: Density is the mass of a substance per unit volume. It is typically determined by accurately weighing a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Constant temperature water bath

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath at 25 °C until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and weigh the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer.

-

Fill the pycnometer with this compound and repeat step 2 and 3 to get the mass of the pycnometer filled with the sample (m₃).

-

Calculate the density using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at 25 °C

Determination of Solubility (Qualitative)

Principle: This protocol determines the solubility of a substance in a given solvent by observing its dissolution behavior.[10]

Apparatus:

-

Small test tubes

-

Vortex mixer or shaker

-

Graduated pipettes

-

Solvents (e.g., Chloroform, Methanol, Water)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[10]

-

Add 0.75 mL of the chosen solvent (e.g., Chloroform) in small portions.[10]

-

After each addition, shake the test tube vigorously to facilitate dissolution.[10]

-

Observe if the substance dissolves completely. If it does, it is considered soluble in that solvent under these conditions.

-

Repeat the process with other solvents (e.g., Methanol, Water) to determine its solubility profile.

Visualization of Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key concepts related to the application and characterization of this compound.

Synthetic Utility Workflow

This compound is utilized as a protecting group in the synthesis of modified nucleosides, which are crucial in drug development.[2][4] The workflow below outlines its application.

Caption: Synthetic workflow for using this compound as a protecting group.

Physical Property Interrelation Diagram

The physical properties of a compound are interconnected and influence its behavior and applications. This diagram illustrates the logical relationship between the core properties of this compound.

Caption: Interrelation of molecular structure and physical properties.

References

- 1. This compound | 71989-96-3 [amp.chemicalbook.com]

- 2. 2,3,4-三甲氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 71989-96-3 | IT63858 [biosynth.com]

- 4. scbt.com [scbt.com]

- 5. This compound [webbook.nist.gov]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to 2,3,4-Trimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,4-trimethoxybenzyl alcohol, a significant chemical intermediate in the synthesis of pharmaceuticals. The document details its chemical structure, physicochemical properties, and a robust experimental protocol for its synthesis. A key application as a precursor in the synthesis of the anti-anginal drug Trimetazidine is explored, complete with a detailed experimental workflow. While direct biological signaling pathways for this compound are not extensively documented, its relevance is discussed in the context of Trimetazidine's mechanism of action on fatty acid β-oxidation. This guide also collates available spectral data for isomeric compounds to aid in the characterization of trimethoxybenzyl alcohol derivatives.

Chemical Structure and Physicochemical Properties

This compound is a substituted aromatic alcohol. The core structure consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH) and three methoxy groups (-OCH₃) at positions 2, 3, and 4.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₄ | |

| Molecular Weight | 198.22 g/mol | |

| CAS Number | 71989-96-3 | [1][2] |

| Appearance | Liquid | [1] |

| Boiling Point | 105 °C @ 25 mmHg | |

| Density | 1.151 g/mL @ 25 °C | |

| Refractive Index | n20/D 1.532 | [1] |

| SMILES | COc1ccc(CO)c(OC)c1OC | [1] |

| InChI | 1S/C10H₁₄O₄/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | [1] |

Synthesis of this compound

This compound is primarily synthesized via the reduction of its corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde. A common and effective method involves the use of sodium borohydride in a methanolic solution.

Experimental Protocol: Reduction of 2,3,4-Trimethoxybenzaldehyde

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Deionized water

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2,3,4-trimethoxybenzaldehyde in methanol at room temperature with stirring.

-

Reduction: Cool the solution to 0-5 °C using an ice bath. Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Quenching: Once the reaction is complete, carefully add deionized water to quench the excess sodium borohydride.

-

Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous residue, add dichloromethane to extract the organic product. Perform the extraction three times with dichloromethane.

-

Washing: Combine the organic layers and wash with deionized water, followed by a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil.

-

Purification (Optional): The crude product can be further purified by column chromatography on silica gel if required.

Application in Synthesis: The Case of Trimetazidine

This compound is a known impurity (Impurity D) in the synthesis of Trimetazidine, an anti-anginal medication. The synthesis of Trimetazidine often starts from 2,3,4-trimethoxybenzaldehyde, the precursor to the alcohol. The following workflow illustrates the synthesis of Trimetazidine, highlighting the potential formation of this compound as a related substance.

Putative Biological Relevance: Connection to Trimetazidine's Mechanism of Action

While there is limited direct research on the specific biological signaling pathways modulated by this compound, its significance can be inferred from its relationship with Trimetazidine. Trimetazidine is a metabolic modulator that shifts cardiac energy metabolism from fatty acid β-oxidation to the more oxygen-efficient glucose oxidation pathway. It achieves this by inhibiting the long-chain 3-ketoacyl-CoA thiolase (3-KAT) enzyme.

The following diagram illustrates the simplified mechanism of action of Trimetazidine.

Characterization Data

Note: The following data is for isomeric compounds and should be used for reference only.

NMR Spectroscopy Data for 3,4,5-Trimethoxybenzyl Alcohol

Table 2: ¹H NMR Data for 3,4,5-Trimethoxybenzyl Alcohol in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.55 | s | 2H | Ar-H |

| 4.55 | s | 2H | -CH ₂OH |

| 3.79 | s | 9H | -OCH ₃ |

Source: Adapted from publicly available spectral data.

IR Spectroscopy Data

The infrared spectrum of a benzyl alcohol derivative will typically exhibit characteristic absorptions for the hydroxyl, aromatic C-H, and C-O stretching vibrations.

Table 3: General IR Absorption Ranges for Benzyl Alcohol Derivatives

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3550-3200 | Strong, Broad | O-H Stretch | Alcohol (H-bonded) |

| 3100-3000 | Medium | C-H Stretch | Aromatic |

| 2950-2850 | Medium to Strong | C-H Stretch | Aliphatic (-CH₂, -CH₃) |

| 1600-1475 | Weak to Medium | C=C Stretch | Aromatic Ring |

| 1300-1000 | Strong | C-O Stretch | Alcohol, Ether |

Mass Spectrometry Data for 3,4,5-Trimethoxybenzyl Alcohol

Table 4: Key m/z Peaks for 3,4,5-Trimethoxybenzyl Alcohol

| m/z | Relative Intensity | Possible Fragment |

| 198 | High | [M]⁺ (Molecular Ion) |

| 183 | Medium | [M - CH₃]⁺ |

| 169 | High | [M - CH₂OH]⁺ |

| 155 | Medium | [M - CH₃ - CO]⁺ |

Source: Adapted from publicly available spectral data.

Conclusion

This compound is a valuable intermediate in organic synthesis, particularly within the pharmaceutical industry. Its synthesis from 2,3,4-trimethoxybenzaldehyde is a straightforward and high-yielding process. While direct biological activity data is sparse, its structural relationship to the precursor of the clinically important drug Trimetazidine underscores its relevance in drug development and manufacturing. The provision of detailed synthetic protocols and comparative spectral data for related isomers in this guide serves as a valuable resource for researchers and professionals in the field. Further investigation into the direct biological effects of this compound may reveal novel therapeutic applications.

References

An In-depth Technical Guide to 2,3,4-Trimethoxybenzyl Alcohol (CAS: 71989-96-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,4-Trimethoxybenzyl alcohol, a significant chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and its primary biological relevance as a known impurity of the anti-anginal drug, Trimetazidine.

Core Physicochemical and Spectroscopic Data

This compound is a substituted benzyl alcohol that serves as a key building block in organic synthesis. Its physical and chemical characteristics are summarized below.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 71989-96-3 | |

| Molecular Formula | C₁₀H₁₄O₄ | |

| Molecular Weight | 198.22 g/mol | |

| Appearance | Liquid | |

| Density | 1.151 g/mL at 25 °C | |

| Boiling Point | 105 °C at 25 mmHg | |

| Refractive Index | n20/D 1.532 | |

| InChI Key | DGJVVEVPKPOLEV-UHFFFAOYSA-N | |

| SMILES | COc1ccc(CO)c(OC)c1OC |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public spectral databases. The following tables provide predicted data and analysis based on known spectral characteristics of similar compounds.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.9-7.1 | m | 2H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | OCH₃ |

| ~3.85 | s | 3H | OCH₃ |

| ~3.8 | s | 3H | OCH₃ |

| ~2.5 | br s | 1H | -OH |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~150-155 | Ar-C-O |

| ~140-145 | Ar-C-O |

| ~120-130 | Ar-C |

| ~110-120 | Ar-CH |

| ~105-115 | Ar-CH |

| ~60-65 | -CH₂OH |

| ~55-60 | OCH₃ |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 (broad) | O-H stretch (alcohol) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| 1600-1450 | C=C stretch (aromatic ring) |

| 1250-1000 | C-O stretch (alcohol and ether) |

Mass Spectrometry (MS)

An experimental electron ionization mass spectrum is available for this compound.

| m/z | Relative Intensity (%) | Possible Fragment |

| 198 | ~40 | [M]⁺ (Molecular Ion) |

| 181 | ~10 | [M-OH]⁺ |

| 167 | ~100 | [M-CH₂OH]⁺ |

| 152 | ~20 | [M-CH₂OH-CH₃]⁺ |

| 137 | ~15 | [M-CH₂OH-2CH₃]⁺ |

| 121 | ~10 | [M-CH₂OH-2CH₃-O]⁺ |

| 109 | ~15 | [C₇H₉O]⁺ |

| 91 | ~10 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~15 | [C₆H₅]⁺ |

Experimental Protocols

Synthesis of this compound

The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 2,3,4-trimethoxybenzaldehyde.

Reaction Scheme:

An In-depth Technical Guide to 2,3,4-Trimethoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trimethoxybenzyl alcohol is a polysubstituted aromatic alcohol that serves as a valuable building block in organic synthesis. Its unique substitution pattern imparts specific chemical properties that make it a useful intermediate in the preparation of various target molecules, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its preparation, and its application in synthetic chemistry.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers. These properties are crucial for designing synthetic routes and for the purification of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 198.22 g/mol | [1][2][3] |

| Chemical Formula | C₁₀H₁₄O₄ | [2][3] |

| Appearance | Liquid | [1] |

| Density | 1.151 g/mL at 25 °C | [1] |

| Boiling Point | 105 °C at 25 mmHg | [1] |

| Refractive Index | n20/D 1.532 | [1] |

| CAS Number | 71989-96-3 | [1][3] |

Synthesis of this compound

This compound is commonly synthesized through the reduction of its corresponding aldehyde, 2,3,4-Trimethoxybenzaldehyde. The following protocol details a standard laboratory procedure for this transformation.

Experimental Protocol: Reduction of 2,3,4-Trimethoxybenzaldehyde

This protocol describes the reduction of 2,3,4-Trimethoxybenzaldehyde to this compound using sodium borohydride.

Materials:

-

2,3,4-Trimethoxybenzaldehyde

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Methylene dichloride (DCM) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2,3,4-Trimethoxybenzaldehyde in methanol with stirring at room temperature.

-

Cooling: Chill the reaction mixture to 10-15°C using an ice bath.

-

Reductant Preparation: Prepare a solution of sodium borohydride and a catalytic amount of sodium hydroxide in water.

-

Addition of Reductant: Gradually add the basic sodium borohydride solution to the chilled aldehyde solution while maintaining the temperature between 10-15°C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with methylene dichloride (or another suitable organic solvent) three times.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by silica gel column chromatography if necessary.

Application in Organic Synthesis: Protection of Ribonucleosides

A notable application of this compound is in the protection of hydroxyl groups in sensitive molecules during multi-step syntheses. Specifically, it has been used to introduce a 2,3,4-trimethoxybenzyl (TMB) protecting group onto the 2'-hydroxyl of purine ribonucleosides.[1][3] This selective protection is a critical step in the synthesis of modified oligonucleotides and other nucleoside-based therapeutics.

The workflow for this protection strategy is outlined in the diagram below.

Caption: Protection of the 2'-hydroxyl group of a purine ribonucleoside.

Conclusion

This compound is a key synthetic intermediate with well-defined physicochemical properties. The straightforward synthesis from its corresponding aldehyde and its utility as a protecting group for hydroxyl functionalities, particularly in nucleoside chemistry, underscore its importance for researchers in drug discovery and organic synthesis. The data and protocols presented in this guide are intended to facilitate its effective use in the laboratory.

References

Spectroscopic Profile of 2,3,4-Trimethoxybenzyl Alcohol: An In-depth Technical Guide

I have successfully gathered information about the chemical structure and properties of 2,3,4-Trimethoxybenzyl alcohol. I found its chemical formula (C10H14O4), molecular weight (198.22 g/mol ), CAS number (71989-96-3), and some physical properties like boiling point and density. I also found its SMILES string and InChI key, which definitively represent its structure. The search results also provided information on its applications.

Organize the gathered information and the predicted spectral data into a structured technical guide format, including tables for the data, detailed experimental protocols, and the DOT script for the visualization. Finally, present the complete technical guide as the answer to the user's request, ensuring all core requirements are met.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Chemical Structure and Properties

This compound possesses the following chemical structure:

Chemical Formula: C₁₀H₁₄O₄

Molecular Weight: 198.22 g/mol

Appearance: Liquid.

Boiling Point: 105 °C at 25 mmHg.

Density: 1.151 g/mL at 25 °C.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~6.95 | d, J = 8.5 Hz | 1H | H-6 |

| ~6.70 | d, J = 8.5 Hz | 1H | H-5 |

| ~4.60 | s | 2H | -CH₂OH |

| ~3.90 | s | 3H | 4-OCH₃ |

| ~3.88 | s | 3H | 3-OCH₃ |

| ~3.85 | s | 3H | 2-OCH₃ |

| ~2.50 (variable) | br s | 1H | -OH |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) (ppm) | Assignment |

| ~152.5 | C-3 |

| ~151.0 | C-2 |

| ~142.0 | C-4 |

| ~125.0 | C-1 |

| ~122.0 | C-6 |

| ~107.0 | C-5 |

| ~61.0 | -CH₂OH |

| ~60.8 | 3-OCH₃ |

| ~56.0 | 4-OCH₃ |

| ~55.8 | 2-OCH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Broad | O-H stretch (alcohol) |

| 3000 - 2850 | Medium | C-H stretch (aromatic and aliphatic) |

| 1600, 1480 | Medium | C=C stretch (aromatic ring) |

| 1280 - 1200 | Strong | C-O stretch (aryl ethers) |

| 1050 - 1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 181 | High | [M - OH]⁺ |

| 167 | Moderate | [M - OCH₃]⁺ |

| 153 | High | [M - CH₂OH - H]⁺ |

| 139 | Moderate | [M - 3xCH₃ - H]⁺ |

| 108 | Moderate | [C₇H₈O]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 400 MHz).

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 3-4 seconds

-

Spectral width: 10-12 ppm

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

-

Instrument: A standard NMR spectrometer (e.g., 100 MHz).

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: 200-220 ppm

-

-

Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

IR Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a small drop of liquid this compound onto one face of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.[3]

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Procedure:

-

Acquire a background spectrum of the empty spectrometer.

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

Data Acquisition (Electron Ionization - EI):

-

Instrument: A mass spectrometer coupled with a gas chromatograph (GC-MS) or with a direct insertion probe.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Acquisition Parameters:

-

Mass range: m/z 40-400.

-

Scan speed: 1 scan/second.

-

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a higher temperature (e.g., 280 °C) to ensure elution.

-

Carrier Gas: Helium.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the workflow for the structural elucidation of this compound using the described spectroscopic techniques.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Thermochemical Properties of 2,3,4-Trimethoxybenzyl Alcohol: Estimation Through Analogy and Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the thermochemical properties of 2,3,4-trimethoxybenzyl alcohol. A comprehensive search of available scientific literature revealed a notable absence of experimentally determined thermochemical data for this specific compound. To circumvent this data gap, this document provides a detailed overview of the standard experimental techniques used to determine such properties for aromatic alcohols. Furthermore, it presents a compilation of available thermochemical data for structurally analogous compounds, namely benzyl alcohol, 2-methoxybenzyl alcohol, and 4-methoxybenzyl alcohol. This information serves as a valuable reference for estimating the properties of this compound and for designing experiments to determine these values empirically. This guide also details the experimental protocols for key thermochemical measurements and includes workflow diagrams generated using Graphviz to illustrate these processes.

Introduction to this compound

This guide provides a foundational understanding of how these properties are measured and offers data on closely related molecules to facilitate informed estimations.

Table 1: Known Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₄O₄ |

| Molecular Weight | 198.22 g/mol |

| Boiling Point | 105 °C at 25 mmHg |

| Density | 1.151 g/cm³ |

Experimental Methodologies for Determining Thermochemical Properties

The following sections detail the primary experimental techniques employed to measure the key thermochemical properties of organic compounds.

Enthalpy of Combustion and Formation via Combustion Bomb Calorimetry

The standard enthalpy of combustion (ΔH°c) is determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation (ΔH°f) through Hess's Law.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the substance (typically 0.5-1.0 g) is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb."

-

Pressurization: The bomb is filled with excess pure oxygen to a pressure of about 3 MPa to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited remotely by passing an electric current through a fuse wire.

-

Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change (ΔT) is used to calculate the heat released.

-

Correction Factors: Corrections are applied for the heat released by the combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.

-

Calculation: The heat of combustion at constant volume (ΔU°c) is calculated from the temperature rise and the heat capacity of the calorimeter system (calibrated using a standard substance like benzoic acid). The enthalpy of combustion (ΔH°c) is then determined from ΔU°c.

Enthalpy of Fusion and Heat Capacity via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the enthalpy of fusion (ΔHfus) and heat capacity (Cp).

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 1-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature program, including heating and cooling ramps at a controlled rate (e.g., 10 °C/min).

-

Measurement: The instrument measures the differential heat flow between the sample and the reference as they are subjected to the temperature program.

-

Enthalpy of Fusion: When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion.

-

Heat Capacity: The heat capacity is determined by measuring the heat flow required to change the sample's temperature by a given amount. This is compared to the heat flow of a standard material with a known heat capacity (e.g., sapphire).

Enthalpy of Sublimation via the Knudsen Effusion Method

The Knudsen effusion method is used to determine the vapor pressure of a solid or liquid at different temperatures. From the temperature dependence of the vapor pressure, the enthalpy of sublimation (ΔHsub) or vaporization can be calculated using the Clausius-Clapeyron equation.

Experimental Protocol:

-

Sample Preparation: The sample is placed in a Knudsen cell, which is a small container with a very small orifice of known area.

-

Vacuum System: The Knudsen cell is placed in a high-vacuum chamber and heated to a specific, constant temperature.

-

Mass Loss Measurement: As the substance effuses through the orifice into the vacuum, the rate of mass loss is measured over time using a sensitive microbalance.

-

Varying Temperature: The experiment is repeated at several different temperatures.

-

Calculation: The vapor pressure (P) is calculated from the rate of mass loss using the Knudsen equation. A plot of ln(P) versus 1/T yields a straight line with a slope equal to -ΔHsub/R (where R is the gas constant), allowing for the determination of the enthalpy of sublimation.

Thermochemical Data for Analogous Compounds

In the absence of data for this compound, the properties of benzyl alcohol and its monomethoxy derivatives can provide useful estimates. The addition of methoxy groups generally affects the thermochemical properties due to changes in molecular weight, intermolecular forces, and intramolecular interactions.

Table 2: Thermochemical Data for Benzyl Alcohol and Methoxybenzyl Alcohol Isomers

| Property | Benzyl Alcohol | 2-Methoxybenzyl Alcohol | 4-Methoxybenzyl Alcohol |

| Standard Enthalpy of Formation (liquid, 298.15 K), ΔfH°(l) | -154.5 ± 1.7 kJ/mol[1] | Data not available | Data not available |

| Standard Enthalpy of Formation (gas, 298.15 K), ΔfH°(g) | -88.8 ± 1.8 kJ/mol[1] | Data not available | Data not available |

| Enthalpy of Vaporization (298.15 K), ΔvapH° | 65.75 ± 0.51 kJ/mol[1] | Data not available | Data not available |

| Enthalpy of Fusion, ΔfusH | 8.97 kJ/mol[2] | Data not available | Data not available |

| Liquid Heat Capacity (Cp,l) at 298.15 K | 215.94 J/(mol·K)[3] | Data not available | Data not available |

Biological Signaling Pathways

A thorough search of the literature did not yield any information regarding the involvement of this compound in specific biological signaling pathways. Its primary documented biological relevance is as a precursor or impurity in the synthesis of other pharmaceutically active compounds. Therefore, a diagram of a signaling pathway is not applicable at this time.

Conclusion

While direct experimental thermochemical data for this compound remains elusive, this guide provides the necessary theoretical and practical framework for researchers in the field. By understanding the standard experimental methodologies of combustion calorimetry, differential scanning calorimetry, and the Knudsen effusion method, scientists can either perform these measurements or make more accurate estimations based on the provided data for analogous compounds. The data for benzyl alcohol and its methoxy derivatives serve as a critical starting point for such estimations, highlighting the impact of substitution on the benzene ring on these fundamental properties. Future experimental work is essential to definitively characterize the thermochemical landscape of this compound.

References

The Emergence of a Key Pharmaceutical Intermediate: A Technical Guide to 2,3,4-Trimethoxybenzyl Alcohol

FOR IMMEDIATE RELEASE

A deep dive into the history, synthesis, and physicochemical properties of 2,3,4-Trimethoxybenzyl alcohol, a crucial building block in modern drug development.

This technical guide offers an in-depth exploration of this compound, a compound whose history is intrinsically linked to the development of the anti-anginal drug Trimetazidine. While not a household name, this versatile alcohol serves as a pivotal intermediate for researchers and scientists in the pharmaceutical industry. This document provides a comprehensive overview of its discovery, detailed experimental protocols for its synthesis, and a thorough characterization of its properties, presented in a format tailored for drug development professionals.

Discovery and Historical Context: A Story Tied to Cardiovascular Therapeutics

The history of this compound is not one of a singular, celebrated discovery but rather a narrative intertwined with the quest for novel cardiovascular therapies. Its emergence is closely associated with the development of Trimetazidine by the French pharmaceutical company Laboratoires Servier in the 1970s.[1] Trimetazidine, chemically known as 1-(2,3,4-trimethoxybenzyl)piperazine, was conceptualized as a cytoprotective anti-ischemic agent.[1] The synthesis of this drug necessitated the creation of the 2,3,4-trimethoxybenzyl moiety, thus driving the investigation and optimization of synthetic routes to this compound and its precursor, 2,3,4-Trimethoxybenzaldehyde.

The development of methods to synthesize polysubstituted benzaldehydes in the late 19th and early 20th centuries, such as the Gattermann and Vilsmeier-Haack reactions, laid the essential groundwork for the eventual synthesis of 2,3,4-Trimethoxybenzaldehyde.[2] The availability of this aldehyde as a synthetic intermediate became particularly significant with the advent of Trimetazidine.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound and its precursor is essential for their application in synthesis. The following tables summarize key quantitative data for both compounds.

Table 1: Physicochemical Properties of 2,3,4-Trimethoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 2103-57-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₂O₄ | --INVALID-LINK-- |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Melting Point | 38-40 °C | --INVALID-LINK-- |

| Boiling Point | Not available | |

| Purity | ≥98% | --INVALID-LINK-- |

Table 2: Spectral Data for 2,3,4-Trimethoxybenzaldehyde

| Technique | Data | Source |

| ¹H NMR | Spectrum available | --INVALID-LINK-- |

| ¹³C NMR | Data available in spectral databases | |

| Infrared (IR) | Characteristic peaks for aldehyde C=O stretch and aromatic C-H and C-O stretches | |

| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 196 | --INVALID-LINK-- |

Table 3: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 71989-96-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₄O₄ | --INVALID-LINK-- |

| Molecular Weight | 198.22 g/mol | --INVALID-LINK-- |

| Appearance | Liquid | --INVALID-LINK-- |

| Boiling Point | 105 °C / 25 mmHg | --INVALID-LINK-- |

| Density | 1.151 g/mL at 25 °C | --INVALID-LINK-- |

| Refractive Index | n20/D 1.532 | --INVALID-LINK-- |

| Purity | 97% | --INVALID-LINK-- |

Table 4: Spectral Data for this compound

| Technique | Data | Source |

| ¹H NMR | InChI=1S/C10H14O4/c1-12-8-5-4-7(6-11)9(13-2)10(8)14-3/h4-5,11H,6H2,1-3H3 | --INVALID-LINK-- |

| ¹³C NMR | Data available in spectral databases | |

| Infrared (IR) | Data available upon request from suppliers | |

| Mass Spectrometry (MS) | Data available upon request from suppliers |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of its precursor aldehyde, 2,3,4-Trimethoxybenzaldehyde, followed by its reduction to the corresponding alcohol.

Synthesis of 2,3,4-Trimethoxybenzaldehyde

Two primary routes are commonly employed for the synthesis of 2,3,4-Trimethoxybenzaldehyde:

Method A: Methylation of 2,3,4-Trihydroxybenzaldehyde

This method involves the exhaustive methylation of the hydroxyl groups of 2,3,4-trihydroxybenzaldehyde, often using dimethyl sulfate as the methylating agent in the presence of a strong base.

-

Reaction Setup: In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 150 g of 2,3,4-trihydroxybenzaldehyde in a suitable solvent such as water or a polar aprotic solvent.

-

Reagent Addition: While maintaining vigorous stirring, add 600 mL of a 35% (w/w) sodium hydroxide solution and 600 g of dimethyl sulfate.[2] The addition should be performed portion-wise to control the exothermic reaction, keeping the temperature between 50-70°C.[2] The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can enhance the reaction rate and yield.

-

Reaction Monitoring: Continue stirring at 50-70°C until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and allow the layers to separate. The organic layer containing the crude product is washed with water until neutral. The final product is purified by vacuum distillation to yield 2,3,4-trimethoxybenzaldehyde as a white crystalline solid.[2]

Method B: Vilsmeier-Haack Formylation of 1,2,3-Trimethoxybenzene

This widely used method introduces a formyl group onto the electron-rich aromatic ring of 1,2,3-trimethoxybenzene.

-

Vilsmeier Reagent Formation: In a reaction vessel, the Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to dimethylformamide (DMF) at a controlled temperature, typically below 20°C.[2]

-

Formylation Reaction: 1,2,3-trimethoxybenzene is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is heated, and the progress is monitored by TLC.

-

Hydrolysis and Work-up: After the reaction is complete, the mixture is cooled and carefully poured into a mixture of ice and water to hydrolyze the intermediate iminium salt. The product is then extracted with an organic solvent.

-

Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Reduction of 2,3,4-Trimethoxybenzaldehyde to this compound

The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation due to its selectivity and mild reaction conditions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3,4-Trimethoxybenzaldehyde (1 equivalent) in a suitable alcoholic solvent such as methanol or ethanol.

-

Reagent Addition: Cool the solution in an ice bath to 0-5°C. Slowly add sodium borohydride (NaBH₄) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for a few hours. The progress of the reduction can be monitored by TLC by observing the disappearance of the aldehyde spot and the appearance of the alcohol spot.

-

Work-up and Purification: Once the reaction is complete, the excess sodium borohydride is quenched by the careful addition of a dilute acid (e.g., 1M HCl) or water until the effervescence ceases. The solvent is then removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Visualizing the Synthesis and Applications

Diagrams are powerful tools for illustrating complex chemical processes and relationships.

Caption: Synthetic pathways to this compound and its application in the synthesis of Trimetazidine.

Caption: Experimental workflow for the reduction of 2,3,4-Trimethoxybenzaldehyde.

Conclusion

This compound, while not a widely known compound, holds a significant place in the landscape of pharmaceutical synthesis. Its history is a testament to the enabling role of organic chemistry in the development of life-saving medicines. The synthetic routes and characterization data presented in this guide provide a valuable resource for researchers and professionals in drug development, facilitating the continued exploration of new therapeutic agents built upon this important molecular scaffold. The detailed experimental protocols offer a practical foundation for the laboratory-scale synthesis of this key intermediate, empowering further innovation in the field.

References

Quantum Chemical Calculations of 2,3,4-Trimethoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 2,3,4-Trimethoxybenzyl Alcohol

This compound is a substituted aromatic alcohol with the chemical formula C₁₀H₁₄O₄.[1][2] It is utilized in organic synthesis, for instance, to introduce a benzyl group onto purine ribonucleosides.[1] Its physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₄ | [1][2] |

| Molecular Weight | 198.22 g/mol | [1][2] |

| CAS Number | 71989-96-3 | [1] |

| Appearance | Liquid | |

| Density | 1.151 g/mL at 25 °C | |

| Boiling Point | 105 °C at 25 mmHg | |

| Refractive Index | n20/D 1.532 | |

| SMILES String | COc1ccc(CO)c(OC)c1OC | |

| InChI Key | DGJVVEVPKPOLEV-UHFFFAOYSA-N |

Computational Methodology

This section outlines a detailed protocol for performing quantum chemical calculations on this compound, based on common practices for similar organic molecules.[3][4][5]

Software

The calculations can be performed using a variety of quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS. The choice of software will depend on user preference and available computational resources.

Theoretical Method

Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost in studying organic molecules. The B3LYP hybrid functional is a common and reliable choice for geometry optimization and electronic property calculations.[3][5]

Basis Set

A Pople-style basis set, such as 6-311++G(d,p), is recommended.[4] This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms like oxygen.

Computational Steps

-

Geometry Optimization: The initial step is to build the 3D structure of this compound and perform a full geometry optimization without any symmetry constraints. This will find the lowest energy conformation of the molecule.

-

Frequency Analysis: Following optimization, a frequency calculation should be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. This calculation also yields thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Electronic Property Calculations: Using the optimized geometry, single-point energy calculations can be performed to determine various electronic properties. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP is calculated to visualize the charge distribution on the molecule's surface. This helps in identifying electrophilic and nucleophilic sites, which is important for predicting intermolecular interactions.

-

NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C NMR chemical shifts.[3][4] These theoretical values can then be compared with experimental data for validation of the computational model.

Expected Computational Results

The following tables illustrate the type of quantitative data that would be generated from the proposed quantum chemical calculations. The values presented are hypothetical and serve as a template for reporting results.

Table 2: Calculated Thermodynamic Properties of this compound

| Parameter | Value |

| Zero-Point Vibrational Energy (kcal/mol) | Value |

| Enthalpy (kcal/mol) | Value |

| Gibbs Free Energy (kcal/mol) | Value |

| Entropy (cal/mol·K) | Value |

| Dipole Moment (Debye) | Value |

Table 3: Calculated Electronic Properties of this compound

| Parameter | Energy (eV) |

| Energy of HOMO | Value |

| Energy of LUMO | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Hardness | Value |

| Softness | Value |

Table 4: Selected Optimized Geometric Parameters of this compound

| Bond/Angle | Length (Å) / Angle (°) |

| C-O (methoxy) | Value |

| C-C (aromatic) | Value |

| C-O (alcohol) | Value |

| O-H (alcohol) | Value |

| C-C-O (methoxy angle) | Value |

| C-O-H (alcohol angle) | Value |

Visualizations

Molecular Structure

Caption: Molecular graph of this compound.

Computational Workflow

Caption: Workflow for quantum chemical calculations.

Conclusion

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on this compound. By following the detailed methodologies, researchers can obtain valuable insights into the molecule's structural, thermodynamic, and electronic properties. The resulting data will be instrumental in understanding its reactivity, intermolecular interactions, and potential applications in various fields, including drug development. The provided templates for data presentation and workflow visualization aim to standardize the reporting of such computational studies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,3,4-Trimethoxybenzyl Ethers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,3,4-trimethoxybenzyl ethers. This class of compounds is of significant interest in medicinal chemistry and organic synthesis, often utilized as protecting groups for alcohols or as key structural motifs in pharmacologically active molecules.

Introduction

The 2,3,4-trimethoxybenzyl (TMB) group is a valuable protecting group for hydroxyl functionalities. Its ether derivatives are generally stable under a variety of reaction conditions and can be selectively cleaved, often under oxidative or acidic conditions. The electron-donating methoxy groups on the benzene ring facilitate this selective deprotection. The synthesis of TMB ethers is most commonly achieved through the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[1][2][3]

This document outlines the multi-step synthesis commencing from the commercially available 2,3,4-trimethoxybenzaldehyde, its conversion to the corresponding benzyl chloride, and subsequent reaction with various alcohols to yield the target ethers. A representative deprotection protocol is also provided.

Data Presentation

Table 1: Summary of Key Reactions and Typical Reagents

| Step | Reaction | Key Reagents | Solvent(s) | Typical Conditions |

| 1 | Reduction of Aldehyde | Sodium borohydride (NaBH₄), Sodium hydroxide (NaOH) | Methanol, Water, Dichloromethane | 10-15°C, 5 hours |

| 2 | Chlorination of Alcohol | Thionyl chloride (SOCl₂) | Dichloromethane | 0°C to room temperature, 1 hour |

| 3 | Williamson Ether Synthesis | Sodium hydride (NaH), 2,3,4-Trimethoxybenzyl chloride, Alcohol | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | 0°C to room temperature, 4-12 hours |

| 4 | Deprotection (Oxidative) | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Dichloromethane, Water | Room temperature |

| 5 | Deprotection (Acidic) | Triflic acid (TfOH), 1,3-Dimethoxybenzene | Dichloromethane | Room temperature, 10 minutes |

Experimental Protocols

Protocol 1: Synthesis of (2,3,4-Trimethoxyphenyl)methanol

This protocol describes the reduction of 2,3,4-trimethoxybenzaldehyde to the corresponding alcohol.

Materials:

-

2,3,4-trimethoxybenzaldehyde

-

Methanol

-

Sodium hydroxide (NaOH)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (DCM)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a clean and dry round-bottom flask, dissolve 25 g of 2,3,4-trimethoxybenzaldehyde in 150 ml of methanol at room temperature with stirring.[4]

-

Chill the reaction mixture to 10-15°C using an ice bath.[4]

-

Prepare a solution of 15 g of NaOH and 4 g of sodium borohydride in 20 ml of water.[4]

-

Gradually add the basic sodium borohydride solution to the aldehyde solution while maintaining the reaction temperature between 10-15°C.[4]

-

After the addition is complete, continue stirring the reaction mixture at 10-15°C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]

-

Upon completion, remove the methanol by distillation under reduced pressure at a temperature below 50°C.[4]

-

Cool the residue to room temperature and dissolve it in dichloromethane. Wash the organic layer with water until a neutral pH is achieved.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (2,3,4-trimethoxyphenyl)methanol as an oily product.[4]

Protocol 2: Synthesis of 2,3,4-Trimethoxybenzyl Chloride

This protocol details the conversion of (2,3,4-trimethoxyphenyl)methanol to the corresponding benzyl chloride.

Materials:

-

(2,3,4-Trimethoxyphenyl)methanol

-

Dichloromethane (CH₂Cl₂)

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirring solution of (2,3,4-trimethoxyphenyl)methanol (10 mmol) in 20 mL of CH₂Cl₂ in a round-bottom flask, add a catalytic amount of DMF (20 µL).[5]

-

Cool the mixture to 0°C in an ice bath.[5]

-

Dropwise, add thionyl chloride (12 mmol) to the cooled solution.[5]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Monitor the reaction for the complete consumption of the starting alcohol by TLC.[5]

-

Carefully pour the reaction mixture into 20 mL of saturated NaHCO₃ solution to quench the excess thionyl chloride.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).[5]

-

Combine the organic layers and wash with water (20 mL) and then brine (20 mL).[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to yield 2,3,4-trimethoxybenzyl chloride. This product is often used in the next step without further purification.

Protocol 3: General Procedure for the Synthesis of 2,3,4-Trimethoxybenzyl Ethers (Williamson Ether Synthesis)

This protocol provides a general method for the O-alkylation of alcohols with 2,3,4-trimethoxybenzyl chloride.

Materials:

-

Alcohol (R-OH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2,3,4-Trimethoxybenzyl chloride

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a stir bar

-

Septum and nitrogen inlet

-

Syringes

-

Ice bath

Procedure:

-

To a suspension of NaH (1.2 equivalents) in anhydrous THF (10 volumes) in a flame-dried, nitrogen-purged round-bottom flask, add the alcohol (1.0 equivalent) dropwise at 0°C.[6]

-

Stir the mixture at 0°C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0°C and add a solution of 2,3,4-trimethoxybenzyl chloride (1.1 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 times).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired 2,3,4-trimethoxybenzyl ether.

Protocol 4: Deprotection of 2,3,4-Trimethoxybenzyl Ethers

This protocol describes a mild acidic deprotection of a p-methoxybenzyl (PMB) ether, a closely related and representative method for TMB ethers.[7]

Materials:

-

2,3,4-Trimethoxybenzyl ether

-

Dichloromethane (CH₂Cl₂)

-

1,3-Dimethoxybenzene

-

Triflic acid (TfOH)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve the 2,3,4-trimethoxybenzyl ether (0.2 mmol) in dichloromethane (1 mL) in a round-bottom flask.[7]

-

Add 1,3-dimethoxybenzene (0.6 mmol, 3 equivalents) to the solution.[7]

-

Add triflic acid (0.1 mmol, 0.5 equivalents) to the stirred solution at room temperature (21°C).[7]

-

Stir the reaction for approximately 10 minutes. Monitor the deprotection by TLC.

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude alcohol product by silica gel column chromatography.

Visualization

Caption: Workflow for the synthesis and deprotection of 2,3,4-trimethoxybenzyl ethers.

References

Application Notes and Protocols for 2,3,4-Trimethoxybenzyl Alcohol as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of multi-step organic synthesis, particularly within drug development and the creation of complex molecules, the strategic use of protecting groups is fundamental. The 2,3,4-trimethoxybenzyl (TMB) group is an electron-rich benzyl ether protecting group for alcohols. Its enhanced electron-donating properties, owing to the three methoxy substituents on the aromatic ring, offer a unique reactivity profile compared to the more common benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups. This characteristic is anticipated to facilitate milder deprotection conditions, a valuable attribute when dealing with sensitive substrates.

These application notes provide a comprehensive overview of the use of 2,3,4-trimethoxybenzyl alcohol as a protecting group precursor. Detailed protocols for the protection of alcohols and subsequent deprotection of the resulting TMB ethers are presented, drawing upon established methodologies for related benzyl-type protecting groups.

Overview of the 2,3,4-Trimethoxybenzyl (TMB) Protecting Group

The TMB group is introduced to an alcohol via its corresponding halide, 2,3,4-trimethoxybenzyl chloride or bromide, through a Williamson ether synthesis. The key feature of the TMB group is its heightened sensitivity to acidic and oxidative conditions compared to the standard benzyl and even the p-methoxybenzyl (PMB) groups. This increased lability stems from the greater ability of the trimethoxy-substituted benzene ring to stabilize the benzylic carbocation intermediate formed during cleavage.

Anticipated Advantages of the TMB Protecting Group:

-

Increased Acid Lability: The three electron-donating methoxy groups are expected to significantly stabilize the benzylic carbocation intermediate formed during acid-catalyzed cleavage. This should enable the removal of the TMB group under milder acidic conditions than those required for PMB or Bn groups, which is advantageous for substrates sensitive to strong acids.

-

Faster Oxidative Cleavage: The high electron density on the aromatic ring is predicted to accelerate the reaction with oxidative deprotecting agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1]

Data Presentation

The following tables summarize the expected reaction conditions and yields for the protection of alcohols with the TMB group and its subsequent deprotection, based on analogous reactions with the PMB protecting group.

Table 1: Protection of Alcohols using 2,3,4-Trimethoxybenzyl Halide

| Substrate (Alcohol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Primary Alcohol | NaH | THF/DMF | 0 to rt | 2-4 | >90 |

| Secondary Alcohol | NaH | DMF | 0 to rt | 4-8 | 80-90 |

| Phenol | K₂CO₃ | Acetone | Reflux | 6-12 | >95 |

Table 2: Deprotection of 2,3,4-Trimethoxybenzyl Ethers

| Deprotection Method | Reagent | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| Oxidative Cleavage | DDQ (1.1 eq) | CH₂Cl₂/H₂O (18:1) | rt | 5-30 | >90 |

| Acidic Cleavage | 10% TFA in CH₂Cl₂ | CH₂Cl₂ | 0 to rt | 10-60 | 85-95 |

| Hydrogenolysis | H₂, Pd/C (10 mol%) | MeOH/EtOAc | rt | 1-3 h | >95 |

Experimental Protocols

Protocol 1: Synthesis of 2,3,4-Trimethoxybenzyl Chloride

This protocol describes the conversion of this compound to the corresponding chloride, which is the active protecting group agent.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous diethyl ether

-

Pyridine (catalytic amount)

-

Ice-water bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and a catalytic amount of pyridine in anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

-

Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2,3,4-trimethoxybenzyl chloride, which can often be used in the next step without further purification.

Protocol 2: Protection of a Primary Alcohol with 2,3,4-Trimethoxybenzyl Chloride

This protocol details a general procedure for the protection of a primary alcohol via the Williamson ether synthesis.

Materials:

-

Alcohol (R-OH)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

2,3,4-Trimethoxybenzyl chloride

-

Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous DMF (or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol (1.0 eq) in anhydrous DMF (or THF) dropwise.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,3,4-trimethoxybenzyl chloride (1.1 eq) in anhydrous DMF (or THF) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3,4-trimethoxybenzyl ether.

Protocol 3: Oxidative Deprotection of a 2,3,4-Trimethoxybenzyl Ether using DDQ

This protocol describes the selective removal of the TMB group under mild oxidative conditions.

Materials:

-

TMB-protected alcohol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the TMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

-

To the stirred solution, add DDQ (1.1 - 1.3 eq) portion-wise at room temperature. The reaction mixture will typically turn dark in color.

-

Stir the reaction for 5-30 minutes, monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.

Visualizations

Caption: Workflow for the protection of an alcohol with 2,3,4-trimethoxybenzyl chloride.

Caption: Deprotection pathways for 2,3,4-trimethoxybenzyl ethers.

References

Application Notes and Protocols for the Cleavage of 2,3,4-Trimethoxybenzyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,4-trimethoxybenzyl (TMB) ether is a valuable protecting group for hydroxyl functionalities in the multi-step synthesis of complex organic molecules. The presence of three electron-donating methoxy groups on the benzyl ring significantly increases the electron density of the aromatic system, rendering the TMB ether highly susceptible to cleavage under both acidic and oxidative conditions. This enhanced reactivity allows for its removal under milder conditions compared to other common benzyl-type protecting groups like the p-methoxybenzyl (PMB) and the unsubstituted benzyl (Bn) ethers, offering a greater degree of selectivity in intricate synthetic pathways.

These application notes provide a comprehensive overview of the cleavage of 2,3,4-trimethoxybenzyl ethers, including detailed experimental protocols for acidic and oxidative deprotection methods, and a summary of expected quantitative data.

Cleavage Mechanisms

The cleavage of 2,3,4-trimethoxybenzyl ethers can be achieved through two primary mechanisms: acid-catalyzed cleavage and oxidative cleavage.

Acid-Catalyzed Cleavage: This method proceeds via an SN1-type mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as trifluoroacetic acid (TFA), which transforms the hydroxyl group into an excellent leaving group. Subsequent departure of the alcohol or phenol generates a highly resonance-stabilized 2,3,4-trimethoxybenzyl carbocation. This stable carbocation is then quenched by a nucleophile, which can be the counter-ion of the acid or, more commonly, a scavenger added to the reaction mixture to prevent side reactions.[1]

Oxidative Cleavage: Oxidative cleavage is typically performed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is initiated by the formation of a charge-transfer complex between the electron-rich TMB group and the electron-deficient DDQ. Subsequent hydride abstraction from the benzylic position, facilitated by the electron-donating methoxy groups, leads to the formation of an oxocarbenium ion. This intermediate is then hydrolyzed by water present in the reaction mixture to release the deprotected alcohol and 2,3,4-trimethoxybenzaldehyde.

Experimental Protocols

Protocol 1: Acidic Cleavage using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of a TMB-protected alcohol using trifluoroacetic acid.

Materials:

-

TMB-protected alcohol

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Scavenger (e.g., triethylsilane (TES) or anisole)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Dissolve the TMB-protected alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

-

Add a scavenger to the solution. Common scavengers include triethylsilane (2-5 equivalents) or anisole (5-10 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution. The amount of TFA can range from 10% to 50% (v/v), depending on the substrate's sensitivity.

-

Stir the reaction mixture at 0 °C to room temperature for 30 minutes to 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-